Ammonium bis(2,3-dibromopropyl) phosphate

CAS No.: 34432-82-1

Cat. No.: VC18389755

Molecular Formula: C6H14Br4NO4P

Molecular Weight: 514.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34432-82-1 |

|---|---|

| Molecular Formula | C6H14Br4NO4P |

| Molecular Weight | 514.77 g/mol |

| IUPAC Name | azane;bis(2,3-dibromopropyl) hydrogen phosphate |

| Standard InChI | InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |

| Standard InChI Key | HUNCOJQSARNBJJ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |

Introduction

Chemical Identity and Structural Characteristics

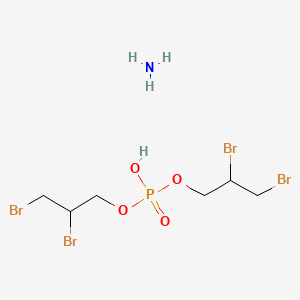

Ammonium bis(2,3-dibromopropyl) phosphate is an ammonium salt derivative of bis(2,3-dibromopropyl) phosphoric acid. Its molecular formula is C₆H₁₄Br₄NO₄P, with a molecular weight of 514.77 g/mol . The compound features two 2,3-dibromopropyl groups esterified to a phosphate core, with the ammonium cation neutralizing the phosphate group’s acidic hydrogen (Figure 1).

Table 1: Key Chemical Identifiers

The compound’s structural analogs, such as tris(2,3-dibromopropyl) phosphate (TDBPP), have been extensively studied as flame retardants, though ammonium bis(2,3-dibromopropyl) phosphate distinguishes itself through its ionic character and reduced bromine content .

Synthesis and Industrial Production

While no direct synthesis protocols for ammonium bis(2,3-dibromopropyl) phosphate are publicly documented, its production likely involves modifications to established methods for TDBPP. A seminal patent (US3046297A) outlines the synthesis of TDBPP via the reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromopropanol in the presence of aromatic tertiary amines (e.g., pyridine) and inert solvents like benzene .

Key Reaction Parameters for Analog Synthesis (TDBPP):

-

Molar Ratios: 2.9–3.0 moles 2,3-dibromopropanol per mole POCl₃ .

-

Temperature: 0–85°C during POCl₃ addition, followed by 1–15 hours of agitation .

For the ammonium derivative, neutralization of bis(2,3-dibromopropyl) phosphoric acid with ammonia or ammonium hydroxide is hypothesized as a final step. Post-synthetic purification typically involves aqueous washes to remove amine hydrochlorides, followed by solvent distillation .

Physicochemical Properties

Limited experimental data exist for ammonium bis(2,3-dibromopropyl) phosphate, but inferences can be drawn from its molecular structure and analogs:

Predicted Properties:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character; limited solubility in water.

-

Thermal Stability: Likely decomposes above 200°C, releasing hydrogen bromide (HBr) and phosphorus oxides.

-

Hygroscopicity: Expected to exhibit moisture absorption due to ammonium salt formation .

Comparative Analysis with TDBPP:

| Property | Ammonium Bis(2,3-Dibromopropyl) Phosphate | Tris(2,3-Dibromopropyl) Phosphate |

|---|---|---|

| Bromine Content | ~62% | ~69% |

| Ionic Character | Ionic (ammonium salt) | Non-ionic |

| Flame Retardancy Mechanism | Solid-phase radical quenching | Gas-phase radical scavenging |

Research Gaps and Future Directions

Critical unknowns include:

-

Synthetic Optimization: Scalable protocols for ammonium salt production.

-

Toxicokinetics: Absorption, distribution, and metabolism in mammalian systems.

-

Environmental Fate: Degradation pathways and ecotoxicological impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume